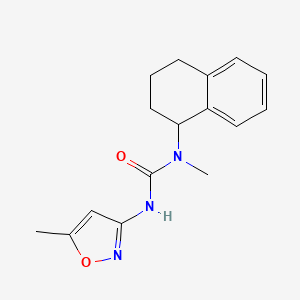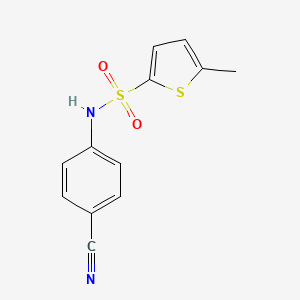
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells. By inhibiting BTK, N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system tumors.
実験室実験の利点と制限
One of the main advantages of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide for lab experiments is its high potency and selectivity for BTK, which allows for precise targeting of cancer cells. However, N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide is a relatively new compound, and there is still much to be learned about its pharmacological properties and potential side effects. Additionally, the cost and availability of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide may limit its use in some research settings.
将来の方向性
There are several potential future directions for research on N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide. One area of interest is the development of combination therapies that include N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide with other targeted or immune-based therapies. Another area of research is the identification of biomarkers that can predict response to N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide treatment, which could help guide patient selection and improve treatment outcomes. Finally, further studies are needed to evaluate the safety and efficacy of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide in different types of cancer and in combination with other treatments.
合成法
The synthesis of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide involves several steps, including the reaction of 4-cyanophenylboronic acid with 5-methylthiophene-2-sulfonyl chloride, followed by purification and isolation of the product. The final compound is obtained in high yield and purity, making it suitable for further studies.
科学的研究の応用
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide inhibits the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development and progression. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide in patients with these types of cancer.
特性
IUPAC Name |
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c1-9-2-7-12(17-9)18(15,16)14-11-5-3-10(8-13)4-6-11/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDPFVQSQSQOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)

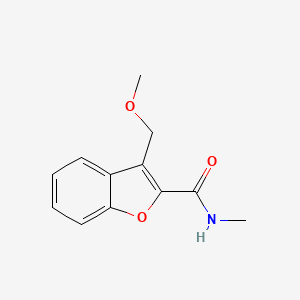

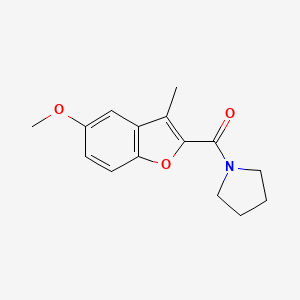
![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)
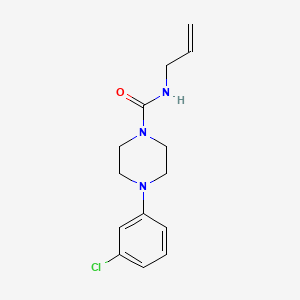
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-methyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455506.png)
![N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7455511.png)
